1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine
Overview
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine is an organic compound with the molecular formula C13H16N2O2S2 and a molecular weight of 296.41 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine involves several steps. One common method includes the reaction of 4-isothiocyanatobenzenesulfonyl chloride with 2-methylpiperidine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophilic sites on proteins or other biomolecules, forming covalent bonds and modifying their structure and function. This reactivity makes it a valuable tool in chemical biology for studying protein interactions and functions.
Comparison with Similar Compounds
1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine can be compared with other similar compounds such as:
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine: This compound lacks the methyl group on the piperidine ring, which may affect its reactivity and specificity.
1-[(4-Isothiocyanatophenyl)sulfonyl]azepane: This compound has a larger ring structure, which can influence its steric properties and interactions with biomolecules.
1-[(4-Isothiocyanatophenyl)sulfonyl]indoline: This compound contains an indoline ring, which may alter its electronic properties and reactivity.
The unique structure of this compound, with its specific functional groups and ring system, makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-2-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-11-4-2-3-9-15(11)19(16,17)13-7-5-12(6-8-13)14-10-18/h5-8,11H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITUFBHUBOQDCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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